Fepentolic acid

Description

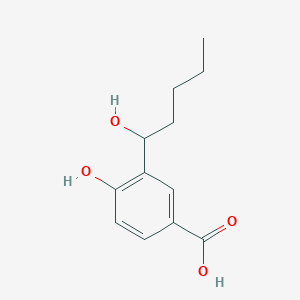

Structure

3D Structure

Properties

CAS No. |

17243-33-3 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

4-hydroxy-3-(1-hydroxypentyl)benzoic acid |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-10(13)9-7-8(12(15)16)5-6-11(9)14/h5-7,10,13-14H,2-4H2,1H3,(H,15,16) |

InChI Key |

SQHQDVNANXVULC-UHFFFAOYSA-N |

SMILES |

CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |

Canonical SMILES |

CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Fepentolic Acid

The chemical synthesis of Fepentolic acid and structurally related compounds presents a multifaceted challenge, requiring precise control over chemical reactions to achieve the desired molecular architecture.

De Novo Approaches to Carbon Skeleton Construction of this compound

The fundamental structure of this compound, 2-hydroxy-2-(4-hydroxyphenyl)hexanoic acid, necessitates a thoughtful approach to the construction of its carbon skeleton. While specific literature on the de novo synthesis of this compound is scarce, insights can be drawn from the synthesis of structurally similar 3-aryl-2-hydroxy propanoic acid derivatives. A plausible synthetic strategy involves a multi-step process beginning with the regioselective ring-opening of an epoxide.

For instance, a potential pathway could commence with the reaction of a suitably protected 4-hydroxyphenyl organometallic reagent with a chiral epoxide, such as (S)-benzyl glycidyl (B131873) ether. This key step establishes the stereocenter at the hydroxyl-bearing carbon. Subsequent steps would involve the protection of the resulting secondary alcohol, followed by debenzylation to unmask a primary alcohol. This primary alcohol can then be oxidized to a carboxylic acid, and finally, deprotection of the phenolic hydroxyl group would yield the target this compound. This approach allows for the controlled construction of the carbon backbone while establishing the required stereochemistry.

Regioselective and Stereoselective Syntheses of this compound

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of this compound to ensure the correct spatial arrangement of its functional groups. The inherent chirality of this compound, with a stereocenter at the second carbon, demands the use of stereoselective synthetic methods.

One effective strategy to control stereochemistry is through the use of chiral starting materials, such as optically active epoxides, as mentioned previously. The regioselectivity of the epoxide ring-opening is directed by the nature of the nucleophile and the reaction conditions, typically favoring attack at the less hindered carbon.

Furthermore, enzymatic resolutions or asymmetric catalysis could be employed to separate enantiomers or to synthesize a specific enantiomer preferentially. While specific examples for this compound are not documented, the principles of stereoselective synthesis, such as those demonstrated in the synthesis of other chiral acids, are applicable. msu.edursc.orgrsc.orgnih.govthieme.de The choice of catalysts and reaction conditions plays a crucial role in directing the stereochemical outcome of the reaction. msu.edu

Alternative Green Chemistry Routes for this compound Production

The principles of green chemistry encourage the development of environmentally benign synthetic processes. researchgate.netsigmaaldrich.commlsu.ac.inpjoes.comacs.org For a molecule like this compound, this would involve the use of non-toxic reagents, renewable feedstocks, and energy-efficient reaction conditions. mlsu.ac.inpjoes.comchemsynthesis.comnih.gov

While specific green chemistry routes for this compound have not been detailed in the literature, general strategies can be proposed. One approach could be the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, thus reducing the need for protecting groups and harsh reagents. acs.org Another avenue could be the use of renewable starting materials derived from biomass. For example, phenolic compounds from lignin (B12514952) could potentially serve as precursors to the 4-hydroxyphenyl moiety of this compound. nih.gov The development of catalytic reactions that proceed with high atom economy, minimizing waste generation, is another cornerstone of green chemistry that could be applied to the synthesis of this compound. researchgate.netacs.org

Biocatalytic and Biosynthetic Approaches to this compound

The use of biological systems, including enzymes and engineered microorganisms, offers a promising alternative to traditional chemical synthesis for the production of complex molecules like this compound.

Elucidation of Enzymatic Mechanisms in this compound Formation

Although no specific enzymes have been identified for the direct synthesis of this compound, the general enzymatic machinery for fatty acid biosynthesis provides a foundation for understanding potential biocatalytic routes. Fatty acid synthesis in organisms typically involves a series of enzymatic reactions catalyzed by a multi-enzyme complex known as fatty acid synthase (FAS). wikipedia.orgnih.govyoutube.com This process starts with the carboxylation of acetyl-CoA to malonyl-CoA, which then serves as a two-carbon donor in a repeating cycle of condensation, reduction, dehydration, and another reduction to extend the fatty acid chain. youtube.com

Hypothetically, a biosynthetic pathway for this compound could involve a modified fatty acid synthesis machinery or a polyketide synthase (PKS) pathway. PKSs are known for their ability to generate a wide variety of complex natural products. The introduction of a hydroxyl group at the alpha-position and the incorporation of a p-hydroxyphenyl unit would require specific enzymes such as hydroxylases and specific acyl-CoA ligases or synthases that can utilize aromatic starter units. The elucidation of such enzymatic mechanisms would require significant research, including the identification and characterization of the responsible enzymes from natural sources or through protein engineering.

Metabolic Engineering for Enhanced this compound Biosynthesis

Metabolic engineering provides powerful tools to design and optimize microbial cell factories for the production of valuable chemicals. Current time information in Bangalore, IN.molbase.comgoogle.comvulcanchem.comnih.govmdpi.comfrontiersin.orgnih.govrsc.org To enhance the biosynthesis of this compound, several metabolic engineering strategies could be envisioned.

A primary goal would be to increase the intracellular pool of precursor molecules. For the hexanoic acid chain, this would involve upregulating the fatty acid synthesis pathway by overexpressing key enzymes like acetyl-CoA carboxylase and components of the fatty acid synthase complex. For the 4-hydroxyphenyl group, the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, could be engineered to overproduce precursors like p-coumaric acid or 4-hydroxybenzoic acid.

Derivatization Methods for this compound

This compound, a compound of interest in pharmacology, possesses functional groups—specifically a carboxylic acid and a hydroxyl group—that are amenable to chemical modification. ontosight.ai Derivatization, the process of chemically modifying a compound, is a key strategy employed for various scientific purposes. These include enhancing the analyte's properties for analytical detection and creating conjugates or prodrugs to probe biological mechanisms or improve therapeutic profiles.

Functional Group Modifications for Analytical Enhancement

The direct analysis of this compound by certain instrumental methods can be challenging. For instance, in Gas Chromatography (GC), the low volatility and polar nature of the carboxylic acid and hydroxyl groups can lead to poor peak shape and retention. restek.com Therefore, derivatization is an essential step to increase volatility and thermal stability, making the molecule suitable for GC analysis. mdpi.com In High-Performance Liquid Chromatography (HPLC), while not always mandatory, derivatization can significantly enhance detection sensitivity by introducing a chromophoric or fluorophoric tag. drawellanalytical.comresearchgate.net

Common derivatization strategies for the functional groups found in this compound include silylation and esterification, primarily for GC-based analysis.

Silylation: This is a widely used technique where active hydrogens in hydroxyl and carboxylic acid groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form silyl (B83357) esters and ethers. restek.com These derivatives are significantly more volatile and less polar, leading to improved chromatographic performance in GC-MS. jfda-online.comresearchgate.net TBDMS derivatives, formed using reagents like MTBSTFA, offer the additional advantage of being more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Esterification (Alkylation): The carboxylic acid group of this compound can be converted into an ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester), to increase its volatility for GC analysis. restek.com A standard method involves reaction with methanol (B129727) in the presence of a catalyst like Boron Trifluoride (BF₃). restek.com This procedure requires mild conditions and effectively masks the polar carboxylic acid group. restek.com

Derivatization for HPLC: To enhance detection in HPLC, especially with UV-Visible or fluorescence detectors, a chemical tag is attached to the analyte. researchgate.net While many reagents target primary and secondary amines, reagents are available that react with carboxylic acids. For example, various fluorescent labeling reagents can be coupled with the carboxylic acid moiety of this compound to form a highly fluorescent derivative, enabling trace-level quantification. creative-proteomics.com This pre-column derivatization involves reacting the analyte with the reagent before injection into the HPLC system. nih.gov

Below is a table summarizing common derivatization strategies applicable to this compound for analytical enhancement.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Method Enhanced |

|---|---|---|---|

| BSTFA or MSTFA (+TMCS) | -COOH, -OH | Trimethylsilyl (TMS) ester/ether | GC-MS |

| MTBSTFA | -COOH, -OH | tert-Butyldimethylsilyl (TBDMS) ester/ether | GC-MS |

| Boron Trifluoride/Methanol (BF₃/MeOH) | -COOH | Methyl Ester (FAME) | GC-MS |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | -COOH, -OH | Fluorescent FMOC derivative | HPLC-Fluorescence |

Synthesis of this compound Conjugates and Prodrugs for Mechanistic Probes

Beyond analytical enhancement, the functional groups of this compound serve as handles for the synthesis of more complex molecules like conjugates and prodrugs. These derivatives are valuable tools for investigating biological pathways, drug delivery, and mechanisms of action. biochempeg.com

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov This approach is often used to overcome undesirable properties of the parent drug. researchgate.net Conjugation, the linking of two or more molecules, can be used to attach this compound to a carrier molecule, such as a peptide, to create a probe for studying biological systems. cellmosaic.com

The primary site for modification on this compound for these purposes is the carboxylic acid group, which can readily form ester or amide bonds. ijnrd.org

Ester-Linked Prodrugs: this compound can be esterified with various alcohols (promoieties) to create ester prodrugs. The choice of the promoiety is critical and can be tailored to, for instance, increase lipophilicity or target specific enzymes for cleavage. ijper.org

Amide-Linked Prodrugs and Conjugates: The carboxylic acid can be coupled with an amine-containing molecule, such as an amino acid or a peptide, to form a stable amide linkage. ijper.org Amino acids are particularly attractive as promoieties because they are non-toxic, can enhance solubility, and may hijack amino acid transporters to improve cellular uptake. nih.govijper.org For mechanistic probes, this compound could be conjugated to a peptide that targets a specific cellular location, allowing for site-specific studies of its activity. biochempeg.comcellmosaic.com The synthesis typically involves activating the carboxylic acid group (e.g., with a carbodiimide) followed by reaction with the amine.

The table below outlines potential strategies for creating this compound conjugates and prodrugs.

| Promoiety / Carrier | Linkage Type | Potential Purpose |

|---|---|---|

| Simple Alcohols (e.g., Ethanol) | Ester | Increase lipophilicity, mask polar group |

| Polyethylene Glycol (PEG) | Ester | Increase water solubility, extend half-life |

| Amino Acids (e.g., Valine, Leucine) | Amide or Ester | Target amino acid transporters, improve permeability |

| Peptides | Amide | Target specific tissues or cells (mechanistic probe) |

| Folic Acid | Amide/Ester | Target folate receptor-overexpressing cells (e.g., in cancer research) |

Advanced Analytical Methodologies for Fepentolic Acid Research

Chromatographic Techniques for Fepentolic Acid Separation and Purity Assessment

Chromatography is a fundamental technique for separating mixtures into their individual components. wikipedia.org In the context of this compound research, various chromatographic methods are utilized to isolate the compound and assess its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify compounds in a mixture. openaccessjournals.com It is a refined version of liquid chromatography, employing high pressure to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential interactions of the components with the stationary phase. wikipedia.org

The development of a robust HPLC method is critical for the analysis of this compound. This involves the careful selection of the stationary phase, mobile phase composition, and detector. Reversed-phase HPLC is a commonly employed technique for the analysis of organic acids. In this method, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of an organic acid like this compound might involve a C18 column as the stationary phase. The mobile phase could consist of a gradient mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). csfarmacie.cznih.gov The pH of the mobile phase is a critical parameter that influences the retention and peak shape of acidic compounds. Detection is often achieved using a UV-Vis detector, as phenolic acids absorb ultraviolet light. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 280 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of HPLC conditions that could be optimized for this compound analysis.

The development and validation of such a method would involve assessing parameters like linearity, precision, accuracy, and limits of detection and quantification to ensure reliable and reproducible results. researchgate.net

Gas Chromatography (GC) is a separation technique used for analyzing volatile compounds. research-solution.com For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. research-solution.com This process chemically modifies the analyte to make it suitable for GC analysis. research-solution.com Common derivatization reactions for organic acids include esterification, which converts the carboxylic acid group into a more volatile ester. research-solution.com

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds. nih.gov

Table 2: Example of GC Analysis Steps for this compound

| Step | Description |

| 1. Derivatization | This compound is reacted with a derivatizing agent (e.g., methanol with an acid catalyst) to form its methyl ester. |

| 2. Injection | The derivatized sample is injected into the GC inlet. |

| 3. Separation | The volatile derivative is separated on a suitable capillary column (e.g., a wax-type column). |

| 4. Detection | The separated derivative is detected by a Flame Ionization Detector (FID). |

| 5. Quantification | The concentration of this compound is determined by comparing the peak area to that of a known standard. |

This table outlines the general workflow for analyzing this compound using GC after derivatization.

GC analysis of derivatized this compound can provide high resolution and sensitivity, making it a valuable tool for its quantification in various samples. notulaebotanicae.ronih.gov

Many organic molecules, including acids, can exist as enantiomers, which are non-superimposable mirror images of each other. sigmaaldrich.com Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. Chiral chromatography is a specialized form of chromatography used for separating enantiomers. ajol.info

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.org The development of a chiral separation method involves screening various CSPs and mobile phase compositions to achieve optimal resolution. wikipedia.org Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. csfarmacie.czphenomenex.com

The separation can be performed using HPLC with a chiral column. phenomenex.com The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving enantioseparation. csfarmacie.cz

Table 3: Key Considerations for Chiral Separation of this compound

| Factor | Description |

| Chiral Stationary Phase (CSP) | Selection of a suitable CSP (e.g., polysaccharide-based) is paramount for differential interaction with the enantiomers. |

| Mobile Phase | Optimization of the mobile phase composition (e.g., hexane/isopropanol) is necessary to achieve resolution. |

| Temperature | Temperature can influence the enantioselectivity of the separation. sigmaaldrich.com |

| Detection | A standard HPLC detector like a UV detector can be used. |

This table highlights the critical factors to consider when developing a chiral chromatography method for this compound.

Mass Spectrometry (MS) in this compound Structural and Quantitative Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both qualitative and quantitative analysis, providing information about the molecular weight and structure of a compound. bioanalysis-zone.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. organomation.com This technique is highly sensitive and selective, making it ideal for the comprehensive profiling of compounds like this compound in complex matrices. spectroscopyonline.com

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The precursor ions corresponding to this compound are then selected and fragmented to produce product ions. The specific fragmentation pattern serves as a fingerprint for the compound, enhancing the certainty of its identification. rsc.org

This technique can be used for targeted analysis, where specific precursor-to-product ion transitions are monitored, providing excellent quantitative performance. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of a molecule with very high accuracy. measurlabs.com This precision allows for the determination of the elemental composition of an unknown compound by comparing its measured exact mass to theoretical masses of possible formulas. bioanalysis-zone.com HRMS is invaluable for confirming the molecular formula of this compound and for identifying its metabolites or degradation products. researchgate.net

When coupled with liquid chromatography (LC-HRMS), it provides both retention time and high-accuracy mass data, increasing the confidence in compound identification. mdpi.comnih.gov The high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can distinguish between compounds with the same nominal mass but different elemental compositions. filab.fr

Table 4: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

| Feature | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) |

| Mass Measurement | Nominal mass (integer) | Exact mass (to several decimal places) bioanalysis-zone.com |

| Mass Accuracy | Lower | High (< 5 ppm error) chromatographyonline.com |

| Resolving Power | Lower | Higher (>10,000) filab.fr |

| Application | Routine quantification | Formula confirmation, unknown identification researchgate.net |

This table provides a comparative overview of LRMS and HRMS, highlighting the advantages of HRMS for the structural elucidation of this compound.

The fragmentation patterns obtained from HRMS/MS experiments further aid in the structural elucidation of the molecule. sciex.com

Ion Mobility Spectrometry for this compound Conformation Studies

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. activeradsys.comnih.govlibretexts.org When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers. nih.govmdpi.com For this compound, IMS can offer significant insights into its three-dimensional structure and conformational flexibility.

The technique measures the drift time of an ion through a tube filled with a neutral buffer gas under the influence of an electric field. This drift time is related to the ion's collision cross-section (CCS), which is a measure of its average rotational area. mdpi.comuab.edu Different conformations of this compound, which may exist due to the rotation around its single bonds, would present different shapes and thus have distinct CCS values, enabling their separation and characterization.

Research Findings:

Although specific experimental IMS studies on this compound are not present in the public domain, a computed CCS value is available in databases like PubChem. nih.gov The predicted value provides a theoretical baseline for its ion mobility characteristics. Experimental studies on similar small organic molecules, such as bile acids and other natural products, have demonstrated the utility of IMS in resolving complex mixtures and identifying specific isomers that are indistinguishable by mass spectrometry alone. nih.govnih.gov For this compound, IMS could be employed to:

Separate the (R)- and (S)-enantiomers, potentially after derivatization with a chiral tag.

Distinguish between different conformers that may be stabilized by intramolecular hydrogen bonding (e.g., between the carboxylic acid, phenolic hydroxyl, and alcoholic hydroxyl groups).

Provide a CCS value that can be used as an additional identifier for this compound in complex biological or environmental samples, complementing its retention time and mass-to-charge ratio. activeradsys.com

Table 1: Predicted Ion Mobility Data for this compound (Note: The following data is based on computational predictions and general principles of IMS, as direct experimental values are not publicly available.)

| Parameter | Predicted Value/Expected Outcome | Significance |

| Collision Cross Section (CCS) | 77.8 Ų (Computed for [M-H]⁻) nih.gov | Provides a physical parameter for identification and conformational assessment. |

| Separation of Conformers | Possible | Different intramolecular hydrogen bonding patterns would lead to distinct, separable conformers. |

| Enantiomeric Separation | Possible with chiral modifiers | Allows for the study of stereospecific interactions and properties. |

Advanced Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) for High-Resolution Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR would provide a complete picture of its carbon-hydrogen framework.

Research Findings:

While a published, experimentally verified NMR spectrum for this compound is not available, the expected chemical shifts and coupling patterns can be predicted based on established data for analogous structures like substituted benzoic acids and phenolic alcohols. rsc.orgamazonaws.comrsc.orgsci-hub.secarlroth.com

¹H NMR: The proton NMR spectrum would be characterized by distinct signals for the aromatic protons, the methine proton of the hydroxypentyl group, the methylene (B1212753) protons of the alkyl chain, and the terminal methyl group. The protons of the hydroxyl and carboxylic acid groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to each carbon atom in the molecule, assuming the aromatic carbons are all inequivalent. The chemical shifts would clearly differentiate the carbonyl carbon of the carboxylic acid, the aromatic carbons (some bearing hydroxyl or alkyl groups), the carbinol carbon, and the carbons of the pentyl chain.

Table 2: Predicted ¹H NMR Spectral Data for this compound (Note: These are predicted values based on analogous compounds. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aromatic Protons | 6.8 - 8.0 | Doublet, Doublet of Doublets | Three distinct signals for the protons on the benzene (B151609) ring. |

| -CH(OH)- (methine) | ~4.5 - 5.0 | Triplet or Doublet of Doublets | Coupled to the adjacent methylene protons of the pentyl chain. |

| -CH₂- (pentyl chain) | 1.2 - 1.8 | Multiplets | Overlapping signals for the four methylene groups. |

| -CH₃ (terminal) | ~0.9 | Triplet | Coupled to the adjacent methylene group. |

| Phenolic -OH | 9.0 - 12.0 | Broad Singlet | Chemical shift is highly variable; may exchange with D₂O. |

| Alcoholic -OH | 2.0 - 5.0 | Broad Singlet / Doublet | May show coupling to the methine proton. |

| Carboxylic -COOH | 10.0 - 13.0 | Broad Singlet | Chemical shift is highly variable; will exchange with D₂O. |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (Note: These are predicted values based on analogous compounds. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| -COOH (carbonyl) | 170 - 180 | The most downfield signal. |

| Aromatic C-O | 155 - 165 | Carbon attached to the phenolic hydroxyl group. |

| Aromatic C-COOH | 120 - 130 | Carbon attached to the carboxylic acid group. |

| Aromatic C-C(OH) | 135 - 145 | Carbon attached to the hydroxypentyl substituent. |

| Aromatic C-H | 115 - 135 | The remaining three aromatic carbons. |

| -CH(OH)- (carbinol) | 70 - 80 | Carbon attached to the alcoholic hydroxyl group. |

| -CH₂- (pentyl chain) | 20 - 40 | Four distinct signals for the methylene carbons. |

| -CH₃ (terminal) | ~14 | The most upfield signal. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Research Findings:

No specific experimental IR or Raman spectra for this compound have been published. However, the expected vibrational frequencies can be reliably predicted from the extensive literature on the functional groups present in the molecule. researchgate.netchemicalbook.comlibretexts.orgsjsu.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong, characteristic absorptions. A very broad band from approximately 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. nobraintoosmall.co.nzlibretexts.org A strong, sharp absorption between 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. libretexts.org Other key peaks would include the phenolic and alcoholic O-H stretches (around 3200-3600 cm⁻¹), C-H stretches for the aromatic ring and alkyl chain (around 2850-3100 cm⁻¹), and C=C stretches for the aromatic ring (around 1450-1600 cm⁻¹). researchgate.netsjsu.edu

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While O-H stretches are typically weak in Raman, the C=O stretch would still be visible. uliege.be The spectrum would be particularly useful for identifying the non-polar bonds, with strong signals expected for the aromatic ring breathing modes (around 1000 cm⁻¹) and the C-C backbone of the pentyl chain. researchgate.netias.ac.ins-a-s.org The symmetry of the benzene ring substitution would also influence the Raman spectrum, providing structural clues. ias.ac.in

Table 4: Predicted Key Vibrational Frequencies for this compound (Note: Predicted values based on standard functional group correlation tables.)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | IR | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic & Aliphatic) | IR / Raman | 2850 - 3100 | Medium to Strong |

| O-H Stretch (Phenol & Alcohol) | IR | 3200 - 3600 | Medium, Broad |

| C=O Stretch (Carbonyl) | IR / Raman | 1680 - 1710 | Strong (IR), Medium (Raman) |

| C=C Stretch (Aromatic Ring) | IR / Raman | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Acid, Alcohol, Phenol) | IR | 1000 - 1300 | Medium to Strong |

| Ring Breathing (Aromatic) | Raman | ~1000 | Strong |

Circular Dichroism (CD) for Chiroptical Properties (if applicable for chiral this compound)

This compound is a chiral molecule due to the stereocenter at the first carbon of the hydroxypentyl side chain (C1'). nih.gov This makes it optically active, meaning its enantiomers will interact differently with plane-polarized light. Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgpsu.eduphotophysics.com

Research Findings:

There are currently no published CD spectra for this compound. However, as a chiral compound, it is expected to be CD-active. The (R)- and (S)-enantiomers of this compound would produce mirror-image CD spectra. uconn.edu

The chromophores in this compound that would contribute to the CD spectrum are primarily the benzene ring and the carboxylic acid group. The electronic transitions of these groups, perturbed by the chiral center, would give rise to CD signals, typically in the UV region of the electromagnetic spectrum (around 200-350 nm). libretexts.orgmuni.cz

A CD analysis could be instrumental in:

Distinguishing between the (R)- and (S)-enantiomers.

Determining the enantiomeric excess (ee) of a non-racemic mixture.

Studying conformational changes that affect the spatial relationship between the chiral center and the chromophores.

Investigating stereospecific binding to other chiral molecules, such as proteins or cyclodextrins, which would likely induce a change in the CD spectrum. psu.edu

Table 5: Expected Application of Circular Dichroism for this compound (Note: This table describes the potential use and expected outcomes, as no experimental data exists.)

| Parameter | Expected Outcome | Significance in Research |

| CD Spectrum of (R)-Fepentolic Acid | Non-zero signal in the UV range | Provides a unique spectral fingerprint for this enantiomer. |

| CD Spectrum of (S)-Fepentolic Acid | Mirror image of the (R)-enantiomer's spectrum | Allows for the absolute and relative quantification of each enantiomer. |

| Cotton Effect | Expected around the absorption maxima of the aromatic and carboxyl chromophores | The sign (+ or -) of the Cotton effect can be correlated with the absolute configuration of the stereocenter. |

| Conformational Studies | Changes in the CD spectrum upon varying temperature or solvent | Provides insight into the molecule's structural dynamics and the stability of different conformers. |

Molecular and Cellular Mechanisms of Fepentolic Acid Biological Activity

Mechanistic Elucidation of Fepentolic Acid as a Choleretic Agent

The primary function of a choleretic agent is to increase the volume of bile secreted from the liver. This can be achieved through two main mechanisms: bile salt-dependent flow, which involves increasing the synthesis and secretion of bile acids, and bile salt-independent flow, which involves the secretion of other organic and inorganic compounds. The mechanisms of synthetic choleretics are often multifaceted, involving interactions with key regulatory proteins that control bile acid homeostasis.

The biological activity of choleretic agents is critically dependent on their interaction with a network of nuclear receptors and membrane transporters within hepatocytes and cholangiocytes. These proteins govern the enterohepatic circulation of bile acids.

Nuclear Receptors: The Farnesoid X Receptor (FXR) is a central regulator of bile acid, lipid, and glucose metabolism. droracle.ainih.gov Upon activation by bile acids, FXR initiates a signaling cascade that protects the liver from bile acid toxicity by suppressing synthesis and promoting excretion. droracle.aimdpi.com Synthetic FXR agonists, such as Obeticholic acid, have demonstrated potent choleretic activity. droracle.ai It is plausible that this compound could exert its effects by acting as a ligand for FXR or other nuclear receptors like the Pregnane X Receptor (PXR) or the Vitamin D Receptor (VDR), which also play roles in bile acid homeostasis. nih.govfrontiersin.org

Membrane Transporters: The transport of bile acids across the hepatocyte membrane is a key determinant of bile flow. The Bile Salt Export Pump (BSEP or ABCB11), located on the canalicular membrane of hepatocytes, is the primary driver for the secretion of bile salts into bile. longdom.orgdrugbank.com Other transporters, such as the Apical Sodium-dependent Bile Acid Transporter (ASBT) in the intestine and the Organic Solute Transporter α/β (OSTα/β) at the basolateral membrane of epithelial cells, are crucial for reabsorption and circulation. mdpi.comnih.gov A compound like this compound could enhance choleresis by upregulating the expression or activity of BSEP or by modulating other transporters in the enterohepatic system. drugbank.com For instance, the synthetic bile acid derivative norUDCA was found to stimulate bile flow by directly activating the chloride ion channel TMEM16A in bile duct cells, a mechanism that does not rely on major bile acid transporters. upmcphysicianresources.com

| TMEM16A | Ion Channel | Bile Duct Cells | Chloride channel that contributes to bile flow. upmcphysicianresources.com | Direct activation could increase bile secretion independent of bile acid transport. upmcphysicianresources.com |

The interaction of a bioactive compound with receptors and transporters initiates downstream intracellular signaling cascades that ultimately alter cellular function. Given that this compound is a fatty acid derivative, it may engage pathways common to both fatty acid and bile acid signaling.

FXR-Mediated Signaling: Activation of FXR in the liver induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the transcriptional activity of other nuclear receptors responsible for upregulating bile acid synthesis enzymes, notably Cholesterol 7α-hydroxylase (CYP7A1). nih.govnih.gov In the intestine, FXR activation induces Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression, providing another layer of feedback control. droracle.aiwikipedia.org

Fatty Acid-Related Signaling: Free fatty acids (FFAs) are known to be potent signaling molecules that can activate various pathways. nih.gov Receptors such as Free Fatty Acid Receptor 1 (FFA1/GPR40) can trigger signaling through phospholipase C (PLC), protein kinase C (PKC), and AMP-activated protein kinase (AMPK). frontiersin.orgaocs.org Other pathways implicated in fatty acid signaling include the MAP kinase (e.g., JNK, ERK) and PI3K/AKT pathways, which are involved in inflammation, cell survival, and metabolism. aocs.orgcam.ac.uk It is conceivable that this compound could modulate one or more of these pathways to influence hepatic function.

A choleretic agent directly impacts the liver's ability to synthesize and secrete bile. This involves a complex enzymatic process and active transport.

Bile Acid Synthesis: The primary pathway for bile acid synthesis begins with the conversion of cholesterol to 7α-hydroxycholesterol, a reaction catalyzed by the rate-limiting enzyme CYP7A1. wikipedia.orgnih.gov A secondary, "acidic" pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.govnih.gov Some choleretic agents, like dehydrocholic acid, are thought to function by increasing the activity of enzymes involved in bile production, such as CYP7A1. patsnap.com Conversely, agents that activate the FXR/FGF19 axis act to suppress CYP7A1. nih.gov this compound could potentially stimulate bile flow by directly or indirectly increasing the catalytic activity of key synthesis enzymes.

Bile Acid Secretion: The secretion of bile acids is an active process mediated by transporters like BSEP. longdom.org The efficiency of this secretion determines the bile salt-dependent portion of bile flow. Herbal choleretics like silymarin (B1681676) have been shown to induce hepatic output of bile acids, thereby stimulating bile acid-dependent choleresis. longdom.org this compound's choleretic effect would likely involve the enhanced transport of bile acids into the bile canaliculi, possibly through upregulation or activation of BSEP. drugbank.com

Broader Preclinical Investigations of this compound Bioactivity

To fully understand the biological effects of a compound like this compound beyond its choleretic properties, a range of preclinical models are necessary. These models allow for the investigation of molecular responses in controlled environments that can mimic aspects of human physiology.

In vitro models are essential tools for initial screening and detailed mechanistic studies. They offer high-throughput capabilities and allow for precise control over experimental conditions.

2D Cell Cultures: Immortalized human liver cancer cell lines, such as HepG2, are widely used for preliminary studies of hepatic metabolism and toxicity. These cells have been successfully used to demonstrate the anticholesterolemic and choleretic activity of various natural extracts. frontiersin.org For more detailed mechanistic work, primary human hepatocytes (PHHs) are considered the gold standard, although their use is limited by availability and rapid dedifferentiation in standard 2D cultures. frontiersin.org

3D Spheroid Models: To overcome the limitations of 2D culture, researchers increasingly use 3D spheroid models. In these models, hepatocytes self-assemble into aggregates that re-establish cell-cell contacts and polarity, better preserving the metabolic functions and transporter expression seen in vivo. frontiersin.org These spheroids can be used to study drug-induced liver injury and the effects of compounds on bile canaliculi networks. frontiersin.org Such a system would be ideal for analyzing the phenotypic effects of this compound on liver cell organization and function.

Organotypic models represent the next level of complexity, aiming to replicate the multicellular architecture and microenvironment of a native organ. researchgate.netaging-us.com

Organotypic Slice Cultures: This technique uses thin slices of living tissue, which preserves the native cellular diversity and matrix architecture. Liver slice cultures have been used to study metabolism and toxicity, providing a model that closely mirrors the in vivo state. aging-us.com

Organoids and Organs-on-a-Chip: Liver organoids, derived from stem cells or primary tissue, can self-organize into structures that mimic the native liver bud. aging-us.com Even more advanced are microfluidic "organ-on-a-chip" platforms, which can model the interactions between different cell types (e.g., hepatocytes, endothelial cells, and immune cells) under perfusion, simulating blood flow. epa.gov These models are being developed as advanced platforms for toxicology screening and for studying complex biological responses to chemical exposure. epa.gov Investigating this compound in an organotypic liver model could reveal complex molecular responses, such as changes in gene expression related to inflammation, fibrosis, and metabolism, providing a comprehensive picture of its bioactivity. kuleuven.be

Table 2: Preclinical Models for Investigating Hepatic Bioactivity

| Model Type | Description | Key Applications for a Choleretic Compound |

|---|---|---|

| 2D Cell Culture | Monolayers of immortalized (e.g., HepG2) or primary hepatocytes. | High-throughput screening, initial assessment of cytotoxicity, analysis of specific enzyme activity. frontiersin.org |

| 3D Spheroids | Self-assembled aggregates of hepatocytes, often co-cultured with other cell types. | Study of cell-cell interactions, formation of bile canaliculi, preserved metabolic function, pathway analysis. frontiersin.org |

| Organotypic Slices | Thin sections of viable liver tissue cultured ex vivo. | Analysis of molecular responses within the native tissue architecture and cell composition. aging-us.com |

| Organoids | Stem-cell derived, self-organizing 3D structures that mimic organ development and structure. | Disease modeling, investigation of developmental pathways, personalized medicine approaches. aging-us.com |

| Organ-on-a-Chip | Microfluidic devices with co-cultured cells that simulate organ-level physiology, including perfusion. | Advanced toxicology, study of multi-cellular interactions and systemic effects. epa.gov |

Engagement of this compound with Key Biochemical Processes (e.g., enzyme inhibition, activation)

This compound is identified as a choleretic agent, suggesting its interaction with biochemical pathways related to bile acid synthesis and secretion. ncats.io While specific enzymatic targets of this compound are not extensively detailed in the available literature, its classification as a biochemical indicates it participates in metabolic or signaling pathways. hodoodo.com The biological activity of chemical compounds like this compound is fundamentally linked to their chemical structure, which dictates their interactions with biological macromolecules. ontosight.ai

The engagement of analogous chemical structures, such as phenolic acids, with enzymes offers a lens through which the potential mechanisms of this compound might be understood. Phenolic compounds have been shown to inhibit enzymes like α-amylase, trypsin, and lysozyme. nih.gov This inhibition can occur through the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzymes, leading to a decrease in their catalytic activity. nih.gov For instance, the inhibition of succinate (B1194679) dehydrogenase by malonate ions, which have a similar structure to the substrate succinate, is a classic example of competitive inhibition where the inhibitor reversibly binds to the active site. libretexts.orgchemguide.co.uk

Furthermore, some enzyme inhibitors act non-competitively by binding to an allosteric site, a location distinct from the active site, which induces a conformational change in the enzyme and reduces its efficacy. chemguide.co.uklongdom.org Irreversible inhibitors, on the other hand, form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. libretexts.orglongdom.org Given the varied mechanisms of enzyme inhibition by structurally related compounds, it is plausible that this compound engages with key biochemical processes through similar modes of action, although specific targets and the nature of these interactions require further dedicated research.

Structure-Activity Relationship (SAR) and Molecular Interaction Studies of this compound

The biological activity of this compound is intrinsically linked to its unique chemical structure. ontosight.ai Understanding the relationship between its structural features and biological responses is crucial for elucidating its mechanism of action and for the design of new, more effective analogues.

Correlation of Structural Features with Biological Responses

Studies on phenolic acid derivatives, which share structural motifs with this compound, have revealed clear structure-activity relationships (SAR). uc.pt For instance, the antioxidant activity of ferulic acid and its derivatives is influenced by the number and position of hydroxyl groups on the phenyl ring, as well as the nature of the ester moiety. mdpi.comnih.gov The presence of a hydrophobic methoxy (B1213986) group can also modulate activity. mdpi.com Similarly, in a study of benzoic acid derivatives, the anti-aggregating effect against α-synuclein was found to be dependent on the number and position of hydroxyl moieties on the phenyl ring. nih.gov

The lipophilicity of a compound, which is influenced by features like the length of an alkyl chain in an ester, plays a significant role in its ability to be incorporated into cells and thus exert its biological effect. uc.pt Therefore, modifications to the core structure of this compound, such as the addition or removal of functional groups or alteration of its lipophilic character, would be expected to directly impact its biological activity. youtube.com

Computational Docking and Molecular Dynamics Simulations of this compound-Target Complexes

Computational methods are powerful tools for investigating the interactions between a small molecule like this compound and its potential biological targets. mdpi.comgardp.orgdrugdiscoverynews.com

Computational Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.govscripps.edu This method is instrumental in structure-based drug design, where the three-dimensional structure of a target protein is used to identify or design compounds that can bind to its active site. gardp.org Programs like AutoDock and GOLD are widely used for this purpose. scripps.educam.ac.uk For nucleic acid targets, specialized algorithms like NLDock have been developed. nih.gov

Molecular Dynamics (MD) Simulations provide detailed information about the fluctuations and conformational changes of biomolecules over time. researchgate.net These simulations can reveal the dynamic evolution of a this compound-target complex, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. researchgate.netmdpi.comnih.gov MD simulations have been used to study the interaction between various ligands and their protein targets, providing an atomic-level understanding of the binding process. nih.govnih.govuni-halle.de

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogues

Both ligand-based and structure-based approaches are valuable in the design of analogues of this compound with improved properties. frontiersin.org

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on studying a set of molecules that are known to interact with the target to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. nih.govresearchgate.net These models describe the essential structural features required for biological activity and can be used to screen virtual libraries for new potential drug candidates. optibrium.com

Structure-Based Drug Design (SBDD) utilizes the known 3D structure of the target protein or nucleic acid to design or identify new ligands. mdpi.comgardp.orgdrugdiscoverynews.comnih.govarxiv.org Techniques like virtual screening and de novo drug design are central to SBDD. mdpi.com Virtual screening involves computationally docking a large library of compounds into the binding site of the target to identify potential hits. gardp.org De novo design involves building new molecules piece by piece within the binding site. mdpi.com The insights gained from SBDD can guide the chemical synthesis of novel this compound analogues with enhanced affinity and selectivity for their target. drugdiscoverynews.com

Investigation of this compound's Impact on Cellular Metabolism and Homeostasis

Influence on Lipid Metabolism Pathways

This compound, being a choleretic agent, is expected to influence lipid metabolism, particularly pathways related to cholesterol and bile acids. ncats.io Lipid metabolism encompasses the synthesis and breakdown of fats to generate energy and create essential molecules like vitamins, hormones, and cellular membranes. nih.govlumenlearning.com

Key processes in lipid metabolism include:

Lipid Digestion and Absorption: Triglycerides are broken down in the small intestine and absorbed. lumenlearning.com

Lipid Transport: Lipoproteins like chylomicrons and very-low-density lipoproteins (VLDL) transport lipids through the bloodstream. lumenlearning.commsdmanuals.com

Fatty Acid Oxidation (β-oxidation): Fatty acids are broken down in the mitochondria to produce acetyl-CoA, which enters the Krebs cycle to generate ATP. nih.govwikipedia.org

Lipogenesis (Fatty Acid Synthesis): Acetyl-CoA is used to synthesize fatty acids in the cytosol. nih.gov

Effects on Mitochondrial Function and Energy Homeostasis

Currently, there is a lack of specific research data detailing the direct effects of this compound on mitochondrial function and energy homeostasis. The general role of fatty acids in cellular energy metabolism is well-established. Fatty acids are known to be key substrates for mitochondrial β-oxidation, a process that generates acetyl-CoA, which then enters the citric acid cycle to produce reducing equivalents (NADH and FADH2) for the electron transport chain, ultimately leading to ATP synthesis.

However, no studies have been found that specifically investigate the metabolism of this compound within the mitochondria or its impact on respiratory chain complexes, oxygen consumption rates, or ATP production. It is unknown whether this compound acts as a substrate for mitochondrial energy production, or if it modulates mitochondrial function in other ways, such as by influencing mitochondrial biogenesis or dynamics.

Similarly, the role of this compound in the broader context of energy homeostasis is yet to be elucidated. While fatty acids, in general, are known to act as signaling molecules that regulate systemic energy balance through various receptors and pathways, there is no available information on whether this compound interacts with these systems.

Regulation of Inflammatory and Immune Responses

The potential for this compound to regulate inflammatory and immune responses remains an open area of investigation. While one study identified this compound in an extract of Persicaria odorata leaves that exhibited antioxidant properties, the specific contribution of this compound to this activity was not determined. Antioxidant activity can be a component of anti-inflammatory effects, as oxidative stress is often linked to inflammation.

The broader class of fatty acids has diverse and complex roles in modulating inflammation and immunity. They can serve as precursors for the synthesis of pro-inflammatory and anti-inflammatory lipid mediators, such as prostaglandins (B1171923) and leukotrienes. Furthermore, fatty acids can influence immune cell function, differentiation, and signaling pathways. However, no published research has specifically examined the effects of this compound on inflammatory signaling cascades (such as NF-κB or MAPK pathways), cytokine production, or the function of various immune cell populations (e.g., macrophages, lymphocytes). Its classification as a choleretic agent, a substance that increases bile flow, suggests a potential role in liver-related inflammatory conditions, but the direct immunomodulatory mechanisms are unknown.

Emerging Research Perspectives and Methodological Advancements for Fepentolic Acid

Application of Systems Biology and Omics Approaches to Fepentolic Acid Research

Systems biology integrates complex datasets to create a holistic understanding of biological processes. For bile acids, this involves combining genomics, transcriptomics, proteomics, and metabolomics to map their extensive influence on host physiology. iroatech.com This multi-omics approach is essential for deciphering the complete impact of bile acids on metabolic pathways and cellular signaling.

Metabolomics and Proteomics for Comprehensive Pathway Mapping

Metabolomics and proteomics are powerful tools for understanding the systemic effects of bile acids. Metabolomics, particularly using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the precise identification and quantification of various bile acid species in biological samples. mdpi.comcreative-proteomics.comnih.gov This is crucial because the specific composition of the bile acid pool can significantly influence metabolic health and signal disease states. iroatech.comyoutube.com

Proteomics complements this by identifying and quantifying proteins, revealing how cells and tissues respond to bile acid signaling. duke.edu For instance, differential expression proteomics can characterize changes in the proteome resulting from biological challenges like disease or drug treatments. duke.edu Together, these approaches can map the intricate pathways modulated by bile acids, from nutrient absorption to gene regulation. nih.govcreative-proteomics.com

Table 1: Illustrative Applications of Metabolomics and Proteomics in Bile Acid Research

| Research Area | Methodology | Key Findings | Potential Relevance for this compound |

|---|---|---|---|

| Biomarker Discovery | Targeted Metabolomics (LC-MS/MS) | Specific bile acids (e.g., GCDCA, TCDCA) identified as independent risk factors for predicting the severity of drug-induced liver injury. nih.gov | Identification of this compound-related metabolites as potential biomarkers for liver or metabolic disorders. |

| Gut Microbiome Interaction | Untargeted Metabolomics | Altered levels of secondary bile acids (e.g., DCA, LCA) indicate shifts in gut microbiota composition and function. creative-proteomics.com | Understanding how gut bacteria metabolize this compound and the downstream effects on host health. |

| Pathway Analysis | Integrated Proteomics and Metabolomics | Downregulation of bile salt hydrolase–related metabolism and altered FXR/TGR5 signaling potential identified in metabolic disease models. creative-proteomics.com | Mapping the specific cellular signaling pathways (e.g., FXR, TGR5) that this compound activates or inhibits. |

| Therapeutic Response | Quantitative Proteomics | Characterization of changes in the plasma proteome in response to therapies targeting bile acid pathways. duke.edu | Assessing the molecular-level efficacy of therapeutic interventions related to this compound. |

This table is generated based on research on various bile acids to illustrate the potential applications for this compound.

Transcriptomics for Gene Expression Signatures Induced by this compound

Transcriptomics provides a snapshot of the genes that are active in a cell at a particular time. By analyzing mRNA expression, researchers can understand how bile acids regulate cellular function at the genetic level. This is particularly important because bile acids are known to activate nuclear receptors like the farnesoid X receptor (FXR), which directly control the transcription of genes involved in metabolism. nih.govmaastrichtuniversity.nl

Studies combining transcriptomics and metabolomics have successfully identified genes whose expression patterns are highly correlated with the abundance of specific bile acids. mdpi.comnih.gov For example, analysis of liver and small intestine tissues has revealed distinct mRNA expression patterns associated with different bile acid profiles, identifying genes that could serve as biomarkers for bile acid regulation. mdpi.comnih.gov This approach could be used to determine the specific gene expression signature induced by this compound, revealing its primary cellular targets and downstream effects.

Table 2: Examples of Transcriptomic Analysis in Bile Acid Research

| Study Focus | Key Genes/Pathways Investigated | Findings | Potential Application to this compound |

|---|---|---|---|

| Bile Acid Synthesis Regulation | CYP7A1, CYP8B1, FXR, LXR | Overexpression of certain transcription factors can significantly induce genes in the bile acid synthesis pathway. maastrichtuniversity.nl | Identifying the specific transcription factors and genes that this compound influences to regulate its own synthesis or the synthesis of other bile acids. |

| Interspecies Metabolic Differences | Top 20 genes with significant associations to BA content | Identified distinct mRNA expression patterns in the liver and intestine that correlate with species-specific bile acid compositions. nih.gov | Determining the unique gene expression profile regulated by this compound and assessing its conservation across different species. |

| Inter-organ Signaling | FGF19 (intestine), CYP7A1 (liver) | Bile acids in the intestine induce FGF19 expression, which then signals the liver to downregulate CYP7A1 and reduce bile acid synthesis. nih.gov | Elucidating the role of this compound in inter-organ communication, particularly along the gut-liver axis. |

This table is generated based on research on various bile acids to illustrate the potential applications for this compound.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming metabolic research by enabling the analysis of vast and complex datasets. iroatech.commdpi.com In the context of bile acids, AI can be used to predict metabolic enzymes, identify disease patterns, and model receptor interactions. iroatech.comnih.gov

Development of Advanced In Vitro and Organoid Models for this compound Mechanistic Studies

Traditional two-dimensional cell cultures often fail to replicate the complex physiology of human organs. The development of three-dimensional (3D) organoid models represents a significant leap forward for in vitro research. nih.govscilit.com These "mini-organs," derived from human stem cells, can model the structure and function of tissues like the liver, biliary system, and intestine with much greater fidelity. nih.govphysiology.org

Hepatobiliary organoids are now being used to study a range of liver diseases, model carcinogenesis, and serve as platforms for drug testing. nih.gov A crucial advancement is the ability to couple organoids from different tissues, such as the intestine and liver, to model inter-organ communication. nih.gov Such a system has been shown to recapitulate the in vivo enterohepatic circulation of bile acids, where intestinal organoids respond to bile acids by secreting the signaling molecule FGF19, which in turn acts on liver organoids to regulate bile acid synthesis. nih.govphysiology.org These advanced models provide an ideal platform for detailed mechanistic studies on how this compound is transported, metabolized, and how it exerts its signaling functions within and between organs.

Q & A

Basic: What experimental protocols are recommended for synthesizing Fepentolic acid with high purity?

Methodological Answer:

Synthesis should follow validated protocols emphasizing purity control. Key steps include:

- Reagent Selection : Use high-purity precursors (e.g., ≥99% purity) with batch consistency checks .

- Chromatographic Validation : Employ reverse-phase HPLC with UV detection (λ = 220–280 nm) to monitor reaction progress and final purity. Pair with mass spectrometry (MS) for molecular weight confirmation .

- Purification : Utilize column chromatography (e.g., silica gel or preparative HPLC) to isolate this compound. Include lyophilization for solvent removal and stability testing under controlled humidity/temperature .

Basic: How should researchers characterize the structural and functional properties of this compound?

Methodological Answer:

A multi-modal approach ensures robust characterization:

- Structural Analysis : Use X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm stereochemistry and bond configuration .

- Functional Assays : Conduct in vitro enzyme inhibition assays (e.g., IC₅₀ determination) with positive/negative controls. Validate results using kinetic studies (Michaelis-Menten plots) .

- Stability Profiling : Monitor thermal stability via differential scanning calorimetry (DSC) and pH-dependent degradation using accelerated stability testing (40°C/75% RH for 6 months) .

Advanced: How can contradictory data between in vitro and in vivo efficacy studies of this compound be resolved?

Methodological Answer:

Address discrepancies through systematic variables analysis:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare bioavailability, tissue distribution, and metabolite profiles across models (e.g., rodent vs. humanized systems) .

- Dose Escalation Studies : Test multiple dose ranges to identify non-linear effects or species-specific metabolic pathways .

- Experimental Controls : Include sham-operated animals or co-administered enzyme inhibitors (e.g., cytochrome P450 blockers) to isolate confounding factors .

Advanced: What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

Use non-linear regression models to quantify dose-response curves:

- Four-Parameter Logistic (4PL) Model : Fit data to estimate EC₅₀, Hill slope, and efficacy plateaus. Validate with goodness-of-fit metrics (e.g., R² ≥ 0.95) .

- ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences in toxicity thresholds .

- Power Analysis : Predefine sample sizes (α = 0.05, β = 0.2) to ensure statistical robustness, especially for low-effect doses .

Basic: What parameters are critical for ensuring reproducibility in this compound stability studies?

Methodological Answer:

Standardize conditions to minimize variability:

- Environmental Controls : Maintain temperature (±1°C) and humidity (±5% RH) using calibrated chambers. Document deviations ≥2% .

- Analytical Frequency : Test stability at predefined intervals (e.g., 0, 3, 6 months) using validated HPLC methods .

- Batch Documentation : Record synthesis dates, storage conditions, and operator IDs for traceability .

Advanced: How to design a mechanistic study investigating this compound’s interaction with cellular receptors?

Methodological Answer:

Adopt a hypothesis-driven framework:

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm receptor specificity .

- Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .

- Computational Modeling : Simulate ligand-receptor docking (e.g., AutoDock Vina) to predict interaction sites, followed by mutagenesis to test predictions .

Basic: What ethical and safety protocols apply to handling this compound in laboratory settings?

Methodological Answer:

Comply with institutional and regulatory guidelines:

- Material Safety Data Sheets (MSDS) : Review toxicity, flammability, and disposal requirements. Use fume hoods for aerosol-prone steps .

- Ethics Approvals : Submit animal/human subject protocols (e.g., IACUC, IRB) detailing endpoints, pain mitigation, and sample sizes .

- Waste Management : Neutralize acidic byproducts before disposal and document waste logs .

Advanced: How to resolve discrepancies in reported IC₅₀ values for this compound across independent studies?

Methodological Answer:

Conduct a meta-analysis with harmonized variables:

- Data Normalization : Adjust for differences in assay conditions (e.g., pH, temperature, buffer composition) .

- Cross-Validation : Replicate key studies using shared reference standards and blinded operators .

- Publication Bias Assessment : Use funnel plots or Egger’s regression to evaluate missing data trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.